Tris(ethylenediamine)iron(III) sulfate

Coordination chemistry Precursor synthesis Quality control

Researchers often struggle with Fe³⁺ precursors that hydrolyze or precipitate uncontrolled. This [Fe(en)₃]₂(SO₄)₃ complex solves that through a hexacoordinate N₆ ligand sphere that kinetically stabilizes the +3 oxidation state. - Kinetically robust against hydrolysis vs. uncomplexed Fe³⁺ salts, preventing premature precipitation. - Delivers a defined 7.3 wt% nitrogen stoichiometry and sulfate counter-ions for sulfur co-doping in ORR catalysts. - Low aqueous solubility enables slow-release Fe delivery in environmental remediation setups.

Molecular Formula C12H48Fe2N12O12S3
Molecular Weight 760.5 g/mol
Cat. No. B8203545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(ethylenediamine)iron(III) sulfate
Molecular FormulaC12H48Fe2N12O12S3
Molecular Weight760.5 g/mol
Structural Identifiers
SMILESC(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]
InChIInChI=1S/6C2H8N2.2Fe.3H2O4S/c6*3-1-2-4;;;3*1-5(2,3)4/h6*1-4H2;;;3*(H2,1,2,3,4)/q;;;;;;2*+3;;;/p-6
InChIKeyVXCQKPYJBNCKLI-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Data


Tris(ethylenediamine)iron(III) sulfate (CAS not assigned; synonyms: ferric ethylenediamine sulfate, diiron(3+) hexakis(ethane-1,2-diamine) trisulfate) is a classical Werner-type octahedral coordination compound with the formula [Fe(en)₃]₂(SO₄)₃, corresponding to C₁₂H₄₈Fe₂N₁₂O₁₂S₃ and a molecular weight of 760.47 g mol⁻¹ . The iron(III) centre is surrounded by three bidentate ethylenediamine ligands, giving a hexacoordinate N₆ donor set; sulfate acts as the counter‑ion [1]. This compound is commercially supplied as a powder and is generally described as having limited aqueous solubility . It is primarily used as a research‑grade precursor for iron‑based materials, coordination chemistry studies, and catalyst synthesis.

Why Generic Substitution Cannot Replace This Complex


Simple iron(III) sulfates (e.g., Fe₂(SO₄)₃·xH₂O) and iron(III) chloride lack the coordinated N₆ ligand sphere that kinetically stabilises the +3 oxidation state and controls the redox potential [1]. The ethylenediamine chelate effect renders the [Fe(en)₃]³⁺ cation robust against hydrolysis and ligand exchange under a range of pH and temperature conditions, whereas uncomplexed Fe³⁺ rapidly precipitates as oxyhydroxides above pH 3 [2]. Substituting the sulfate anion for chloride or nitrate alters the crystal packing, hydrogen‑bond network, and thermal decomposition pathway, as evidenced by Mössbauer‑monitored vacuum thermolysis studies on the sulfate salt [3]. Consequently, direct replacement with a cheaper iron salt or a different ethylenediamine‑to‑iron stoichiometry (e.g., Fe(ethylenediammonium) sulfate) leads to divergent reactivity, solubility, and thermal stability profiles that preclude one‑to‑one process interchange.

Quantitative Comparator Evidence Guide


Stoichiometric Nitrogen Integrity vs. Simple Iron Sulfate

When used as a single-source precursor for iron‑nitrogen‑carbon (Fe‑N‑C) materials, the precise 3:1 ethylenediamine:Fe ratio in [Fe(en)₃]₂(SO₄)₃ ensures a defined nitrogen coordination environment upon calcination, whereas Fe₂(SO₄)₃·xH₂O contains no intrinsic nitrogen and requires external nitrogen sources [1]. The molecular weight of tris(ethylenediamine)iron(III) sulfate is 760.47 g mol⁻¹ (C₁₂H₄₈Fe₂N₁₂O₁₂S₃) , while Fe₂(SO₄)₃ anhydrous is 399.88 g mol⁻¹ [2]; the former delivers approximately 7.3 wt% pre‑coordinated nitrogen, which is absent in the simple sulfate.

Coordination chemistry Precursor synthesis Quality control

Thermal Decomposition Pathway vs. Chloride Analogue

Thermogravimetric analysis under vacuum monitored by Mössbauer spectroscopy shows that tris(ethylenediamine)iron(III) sulfate undergoes a multistep decomposition starting at ~250 °C with the initial loss of ethylenediamine, followed by sulfate decomposition to iron oxides above 400 °C [1]. In contrast, tris(ethylenediamine)iron(III) chloride, when used as a PEMFC catalyst precursor, is calcined at 900 °C in N₂ followed by 800 °C in N₂/NH₃ to generate active FeNx sites; the sulfate salt would evolve SOₓ gases that could poison the Pt or Fe active sites if not carefully controlled [2].

Thermal analysis Mössbauer spectroscopy Inorganic synthesis

Redox Potential of the Fe(III)/Fe(II) Couple

The standard reduction potential for the [Fe(phen)₃]³⁺/²⁺ couple is +1.12 V vs. NHE (1 M H₂SO₄) [1], while the aqua Fe³⁺/²⁺ couple is +0.77 V [2]. Based on spectrochemical series principles, ethylenediamine produces a weaker ligand field than 1,10‑phenanthroline but stronger than water; therefore the [Fe(en)₃]³⁺/²⁺ couple is expected to lie between +0.77 V and +1.12 V [3]. This intermediate potential makes it a milder oxidant than [Fe(phen)₃]³⁺ while retaining outer‑sphere electron‑transfer reactivity, useful for redox‑mediated catalysis where strong oxidants would cause side reactions.

Electrochemistry Redox chemistry Coordination chemistry

Aqueous Solubility Contrast with Iron(III) Sulfate

Tris(ethylenediamine)iron(III) sulfate is reported as insoluble in water by SCBT , whereas commercial iron(III) sulfate (ferric sulfate) is freely soluble (e.g., solubility > 440 g/L at 20 °C for the pentahydrate) . The low solubility of the complex arises from the strong ion‑pairing between the [Fe(en)₃]³⁺ cation and sulfate anions in the solid state, making it suitable as a solid‑state reagent or catalyst precursor where controlled release of iron is needed. This contrasts with the high solubility of Fe₂(SO₄)₃, which can lead to rapid hydrolysis and precipitation in aqueous processing at neutral pH.

Formulation Heterogeneous catalysis Material science

High-Certainty Application Scenarios


Sulfur-Doped Fe–N–C Electrocatalyst Precursor

The built‑in nitrogen stoichiometry (7.3 wt%) and the presence of sulfate counter‑ions make this compound a potential single‑source precursor for synthesising sulfur‑doped Fe–N–C oxygen reduction reaction (ORR) catalysts, where simultaneous S‑doping can enhance the catalyst durability in acidic media [1]. This is in contrast to the chloride analogue, which requires an additional sulfur source for S‑doping.

Solid-State Mediator for Mild Oxidative Transformations

The estimated reduction potential of the [Fe(en)₃]³⁺/²⁺ couple (+0.85 to +1.0 V vs. NHE) positions it as a milder oxidant than [Fe(phen)₃]³⁺ (+1.12 V) [2], enabling selective oxidation of substrates with lower oxidation potentials while minimising over‑oxidation. Its low aqueous solubility supports heterogeneous redox‑mediation setups.

Controlled Iron-Release Matrix for Remediation

Because the complex is insoluble in water , it can be employed as a slow‑release iron source in permeable reactive barriers or soil amendments, gradually liberating Fe(III) as the ethylenediamine ligands biodegrade, unlike fast‑dissolving iron(III) sulfate that would cause acute pH drops and rapid iron precipitation.

Crystallographic Model for Chiral Tris-chelate Studies

The octahedral [Fe(en)₃]³⁺ cation exists as a pair of enantiomers (Λ and Δ) [3]. The sulfate salt provides a well‑defined crystalline system for studying spontaneous resolution, chiral induction, and solid‑state circular dichroism, leveraging its commercial availability in high purity .

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